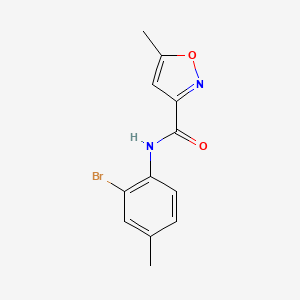
N-(2-bromo-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide
説明
N-(2-bromo-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide is a compound with potential interest in various fields of chemical and pharmaceutical research. While the exact research focus on this compound is limited, related compounds have been synthesized and characterized to explore their chemical and physical properties, which could offer insights into similar compounds.
Synthesis Analysis
Research chemical synthesis often involves the creation and characterization of compounds for various applications. For example, the synthesis of related isoxazole derivatives involves multi-component reactions, including cycloadditions, and characterizations using spectroscopic and crystal structure analysis methods. These processes can provide a blueprint for synthesizing and understanding the structure of N-(2-bromo-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide (McLaughlin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the structure of synthesized compounds. For related compounds, X-ray crystallography has confirmed structures, and spectroscopic methods (NMR, IR, MS) provided detailed molecular insights (Saeed et al., 2010).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, serving as precursors for further chemical modifications. The bromination of methyl groups in isoxazole carboxylates, for example, leads to the formation of formyl-isoxazole derivatives, indicating the reactivity and potential functionalization routes for these compounds (Roy et al., 2004).
科学的研究の応用
Antitumor Activities
Research on imidazotetrazines, compounds with a structural resemblance to isoxazole derivatives, has shown significant antitumor activities. For instance, compounds like temozolomide, developed through synthetic routes involving imidazotetrazine intermediates, have demonstrated potent antitumor properties against various cancer models (Wang et al., 1997). This suggests that N-(2-bromo-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide could potentially be investigated for its antitumor efficacy.
Antimycobacterial Activity
N-alkoxyphenylhydroxynaphthalenecarboxamides, which share a degree of structural similarity with N-(2-bromo-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide, have been studied for their antimycobacterial activity. Some derivatives exhibited activities comparable or superior to rifampicin, a standard antituberculosis drug, against Mycobacterium tuberculosis and other mycobacterial strains, indicating a potential avenue for the development of new antimycobacterial agents (Goněc et al., 2016).
Antiprotozoal Agents
Compounds featuring imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated promising antiprotozoal properties. The exploration of such derivatives has led to the discovery of potent agents against protozoal infections, suggesting that related structures, including isoxazole derivatives, may offer valuable insights into the development of new antiprotozoal drugs (Ismail et al., 2004).
Photoactive Polyamides
The synthesis of photoactive polyamides from isophthalic acid derivatives, under microwave-assisted clean synthesis, highlights the potential of incorporating isoxazole moieties into polymers for the development of materials with unique optical properties. This approach could be extended to include N-(2-bromo-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide as a precursor for novel photoactive materials (Mallakpour & Rafiee, 2007).
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-3-4-10(9(13)5-7)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHBVQJWHRLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)
![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)
![N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4558829.png)
![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4558869.png)

![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4558889.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4558891.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4558903.png)

![3-[5-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4558919.png)